N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide
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Overview
Description
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group and a benzamide moiety
Mechanism of Action
Target of Action
The primary target of this compound is the PDE9A enzyme . This enzyme is responsible for breaking down cyclic guanosine monophosphate (cGMP), a messenger molecule that transmits signals inside the cell .
Mode of Action
The compound acts as a PDE9A inhibitor . By inhibiting PDE9A, it prevents the breakdown of cGMP, leading to an increase in cGMP levels . This can result in various changes within the cell, depending on the specific roles of cGMP in that cell type .
Biochemical Pathways
The increase in cGMP levels can affect various biochemical pathways. For instance, cGMP is known to play a role in the regulation of ion channels, and in the relaxation of smooth muscles . Therefore, the inhibition of PDE9A can potentially affect these processes .
Pharmacokinetics
The compound has been reported to have excellent in vitro and in vivo pharmacokinetics properties in multiple species, including humans . .
Result of Action
The compound has been reported to elevate central cGMP levels in the brain and cerebrospinal fluid (CSF) of rodents . It also exhibits procognitive activity in several rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-methyl-6-chloropyrimidine and pyrrolidine under basic conditions.
Introduction of the Benzamide Group: The benzamide moiety is introduced via a nucleophilic substitution reaction where the pyrimidine intermediate reacts with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any carbonyl groups present.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(1-methyl-1H-pyrazol-4-yl)benzyl)-6-(7-(3-(1-pyrrolidinyl)propoxy)imidazo[1,2-a]pyridin-3-yl)-4-pyrimidinamine
- 4-(4-methyl-piperazin-1-ylmethyl)-N-(4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl)-benzamide
Uniqueness
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both pyrrolidine and benzamide groups. This unique structure allows for specific interactions with biological targets, potentially leading to distinct pharmacological profiles compared to similar compounds.
Properties
IUPAC Name |
N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-11-16(21-9-5-6-10-21)20-15(19-13)12-18-17(22)14-7-3-2-4-8-14/h2-4,7-8,11H,5-6,9-10,12H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCNMFIPGMXMNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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